ethyl 1-(2-phenyl-2H-tetrazole-5-carbonyl)piperidine-3-carboxylate
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Overview
Description
Ethyl 1-(2-phenyl-2H-tetrazole-5-carbonyl)piperidine-3-carboxylate is a complex organic compound that features a tetrazole ring, a piperidine ring, and an ester functional group
Scientific Research Applications
Ethyl 1-(2-phenyl-2H-tetrazole-5-carbonyl)piperidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly as an antimicrobial or anticancer agent.
Medicine: Research into its pharmacological properties could lead to new treatments for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
Target of Action
Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry . They have been found in a number of modern drugs, including antibacterial, anti-allergic, anti-inflammatory, and angiotensin II antagonists .
Mode of Action
Tetrazoles, in general, are known to exhibit both electron-donating and electron-withdrawing properties due to their nitrogen-rich conjugated structure . This property allows them to interact with various biological targets, potentially altering their function.
Biochemical Pathways
Tetrazoles have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Tetrazolate anions are known to be more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This property could potentially enhance the bioavailability of the compound.
Result of Action
Given the broad biological activities associated with tetrazoles, it is likely that this compound could have diverse effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(2-phenyl-2H-tetrazole-5-carbonyl)piperidine-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the tetrazole ring, which can be synthesized via the cyclization of an appropriate nitrile with sodium azide under acidic conditions. The piperidine ring can be introduced through a nucleophilic substitution reaction involving a suitable piperidine derivative. The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-pressure reactors for the cyclization step, continuous flow reactors for the nucleophilic substitution, and automated esterification processes. The choice of solvents, catalysts, and purification techniques would be tailored to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-phenyl-2H-tetrazole-5-carbonyl)piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the tetrazole ring or other parts of the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the phenyl and piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide variety of functional groups, leading to diverse derivatives.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-(2-phenyl-2H-tetrazole-5-carbonyl)piperidine-4-carboxylate: Similar structure but with a different position of the carboxylate group.
Methyl 1-(2-phenyl-2H-tetrazole-5-carbonyl)piperidine-3-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.
1-(2-Phenyl-2H-tetrazole-5-carbonyl)piperidine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
Uniqueness
This compound is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. The presence of both the tetrazole and piperidine rings allows for versatile interactions with various targets, making it a valuable compound in research and development.
Properties
IUPAC Name |
ethyl 1-(2-phenyltetrazole-5-carbonyl)piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3/c1-2-24-16(23)12-7-6-10-20(11-12)15(22)14-17-19-21(18-14)13-8-4-3-5-9-13/h3-5,8-9,12H,2,6-7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUAWFDYNQRAUQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)C2=NN(N=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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